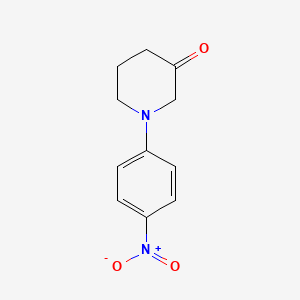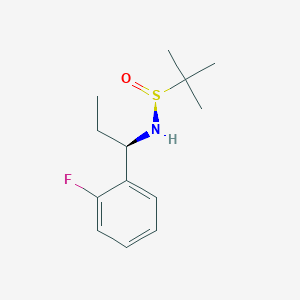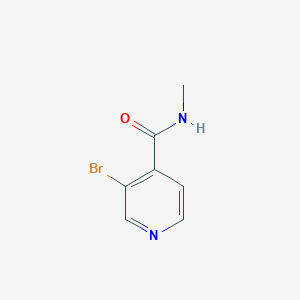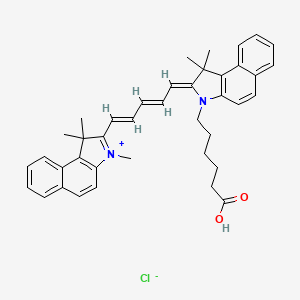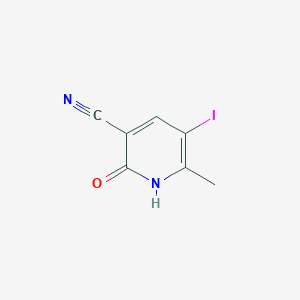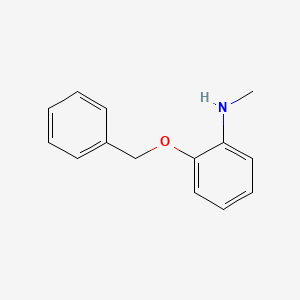
2-(Benzyloxy)-N-methylaniline
Vue d'ensemble
Description
“2-(Benzyloxy)-N-methylaniline” is an organic compound. It is a derivative of aniline, which is an aromatic amine. The compound contains a benzyl group (C6H5CH2-) attached to an oxygen atom, which is further connected to the nitrogen atom of the aniline group .
Molecular Structure Analysis
The molecular structure of “2-(Benzyloxy)-N-methylaniline” consists of a benzene ring attached to an oxygen atom, which is further connected to a benzyl group. The nitrogen atom in the aniline group can form a bond with a methyl group .
Applications De Recherche Scientifique
Metabolic Studies
Rat liver microsomal metabolism of halogenated methylanilines, which include compounds similar to 2-(Benzyloxy)-N-methylaniline, has been explored. These studies revealed metabolites such as benzyl alcohols and benzaldehydes from side-chain C-hydroxylation, and hydroxylamines and nitroso derivatives from N-hydroxylation. This research provides insights into the metabolic pathways and potential toxicological implications of similar compounds (Boeren et al., 1992).
Synthesis and Reactivity
The synthesis and reactivity of 2-Benzyloxy-1-methylpyridinium triflate, closely related to 2-(Benzyloxy)-N-methylaniline, have been studied. This compound effectively converts alcohols into benzyl ethers, indicating its potential as a reagent in organic synthesis (Poon & Dudley, 2006).
Biomedical Imaging
In the field of biomedical imaging, derivatives of 2-(Benzyloxy)-N-methylaniline have been synthesized and evaluated as potential PET probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. The high affinity of these derivatives for Aβ aggregates and their promising results in animal studies highlight their potential in diagnostic imaging (Cui et al., 2012).
Electrocatalysis
Studies on polymer films derived from N-methylaniline, a structural component of 2-(Benzyloxy)-N-methylaniline, have shown significant electrocatalytic properties. These polymers demonstrate catalytic activity towards the hydroquinone-benzoquinone redox couple, which could be relevant in electrochemical applications (Malinauskas & Holze, 1996).
Propriétés
IUPAC Name |
N-methyl-2-phenylmethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-15-13-9-5-6-10-14(13)16-11-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNSYLBRSSWYMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-N-methylaniline | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



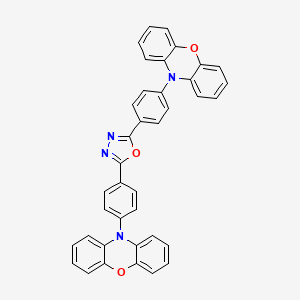
![2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B3103717.png)

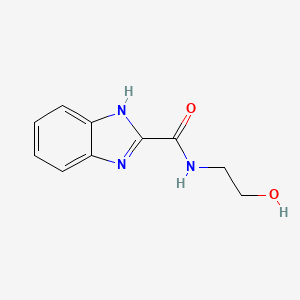
![N-[(1S,2S)-2-[[[[(1R,2R)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B3103728.png)
